1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S. This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one can be synthesized through a multi-step process involving the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an amine.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one
- 1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one
Uniqueness: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trifluoromethylthio group, in particular, imparts unique reactivity and stability compared to similar compounds.
Properties
Molecular Formula |
C10H8F3NO3S |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-5-8(14(16)17)2-3-9(7)18-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
JVKZLVVMHJEYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
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